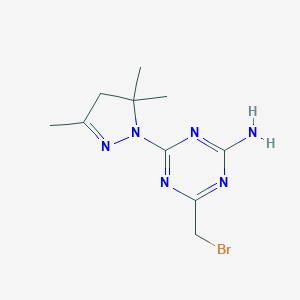
2,2'-Bis(4-chlorophenylsulfonylamino)-6,6'-bibenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Bis(4-chlorophenylsulfonylamino)-6,6'-bibenzoxazole, commonly known as BBBO, is a synthetic compound used in scientific research as a fluorescent probe for detecting protein-protein interactions. BBBO has a unique structure that allows it to bind to proteins and fluoresce when excited by certain wavelengths of light. This property makes it a valuable tool for studying protein interactions in living cells and organisms.
Mécanisme D'action
BBBO binds to proteins through its unique structure, which allows it to interact with specific amino acid residues in the protein. When excited by certain wavelengths of light, BBBO fluoresces, allowing researchers to visualize the protein-protein interactions in real-time.
Biochemical and Physiological Effects:
BBBO has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBBO is its ability to detect protein-protein interactions in living cells and organisms. This allows researchers to study these interactions in their natural context, rather than in isolated systems. BBBO is also a relatively inexpensive and easy-to-use probe, making it accessible to a wide range of researchers.
One limitation of BBBO is its sensitivity to pH and temperature. Changes in these parameters can affect the fluorescence of BBBO, making it difficult to interpret the results of experiments. Additionally, BBBO is not suitable for studying protein interactions in certain types of cells, such as those with high levels of autofluorescence.
Orientations Futures
There are several potential future directions for research involving BBBO. One area of interest is the development of new fluorescent probes based on the structure of BBBO. These probes could have improved properties, such as increased sensitivity and specificity, making them even more useful for studying protein-protein interactions.
Another area of interest is the application of BBBO in drug discovery. By studying the interactions of proteins with potential drug molecules, researchers could identify new drug targets and develop more effective treatments for a variety of diseases.
Overall, BBBO is a valuable tool for studying protein-protein interactions in living cells and organisms. Its unique structure and fluorescence properties make it a versatile probe that has a wide range of applications in scientific research.
Méthodes De Synthèse
BBBO is synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to form 2-(4-chlorophenylsulfonylamino)phenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride and o-phenylenediamine to form BBBO.
Applications De Recherche Scientifique
BBBO is widely used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has been used to study a variety of protein interactions, including those involved in signal transduction, enzyme regulation, and protein folding. BBBO has also been used to study the interactions of proteins with other molecules, such as DNA and RNA.
Propriétés
Formule moléculaire |
C26H16Cl2N4O6S2 |
|---|---|
Poids moléculaire |
615.5 g/mol |
Nom IUPAC |
4-chloro-N-[6-[2-[(4-chlorophenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H16Cl2N4O6S2/c27-17-3-7-19(8-4-17)39(33,34)31-25-29-21-11-1-15(13-23(21)37-25)16-2-12-22-24(14-16)38-26(30-22)32-40(35,36)20-9-5-18(28)6-10-20/h1-14H,(H,29,31)(H,30,32) |
Clé InChI |
ZAQRFDWVPWSIIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)


![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)


![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)